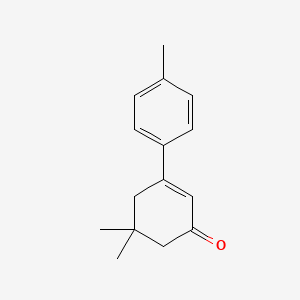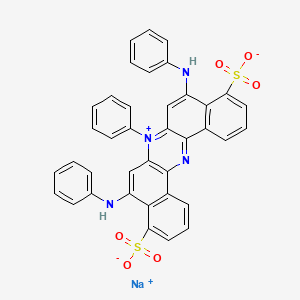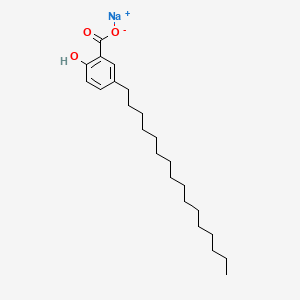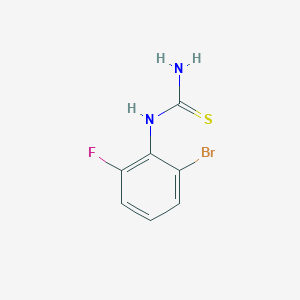
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of butanone and is characterized by the presence of a methylamino group and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-(methylamino)butan-2-one
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
3,3-Dimethyl-4-(methylamino)butan-2-one+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2-butanone: A structurally similar compound with different functional groups.
2-Butanone: Another ketone with a simpler structure.
Methyl tert-butyl ketone: A related compound with a tert-butyl group.
Uniqueness
3,3-Dimethyl-4-(methylamino)butan-2-one;hydrochloride is unique due to the presence of the methylamino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
72189-34-5 |
|---|---|
Formule moléculaire |
C7H16ClNO |
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
3,3-dimethyl-4-(methylamino)butan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)5-8-4;/h8H,5H2,1-4H3;1H |
Clé InChI |
SCSHUTCTCVOXBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)







![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)


